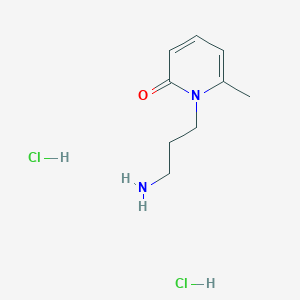

1-(3-Aminopropyl)-6-methyl-2(1H)-pyridinone dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives. It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .

Molecular Structure Analysis

The molecular formula for 1-(3-Aminopropyl)imidazole is C6H11N3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Aminopropyl)imidazole include a molecular weight of 125.17, a refractive index of n20/D 1.519 (lit.), and a density of 1.049 g/mL at 25°C (lit.) .Scientific Research Applications

1. Complexation with Metal Ions

- Research by Santos et al. (2007) explored the binding properties of 3-hydroxy-2-methyl-4-pyridinones, including a derivative of 1-(3-Aminopropyl)-6-methyl-2(1H)-pyridinone, with molybdenum(VI). This study revealed that these compounds effectively complex with MoVI at low pH values, forming bischelated MoO22+ species and indicating potential applications in metal ion complexation and removal (Santos et al., 2007).

2. Chelating Properties and Biological Evaluation

- Another study by Santos et al. (2000) focused on the chelating properties of N-substituted 3-hydroxy-4-pyridinones, including 1-(3-Aminopropyl)-6-methyl-2(1H)-pyridinone. These chelators showed significant interactions with Ga(III) ions, suggesting potential applications in biomedical imaging and therapy, particularly in enhancing urinary excretion and increasing bone uptake in mice (Santos et al., 2000).

3. Synthesis and Utility in Organic Chemistry

- Mekheimer et al. (1997) reported on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone, demonstrating the utility of these compounds in organic chemistry for creating complex molecular structures. This highlights the role of pyridinone derivatives in synthetic chemistry (Mekheimer et al., 1997).

4. HIV-1 Reverse Transcriptase Inhibition

- Saari et al. (1992) synthesized a series of 3-aminopyridin-2(1H)-one derivatives, including compounds related to 1-(3-Aminopropyl)-6-methyl-2(1H)-pyridinone, which demonstrated potent inhibition of HIV-1 reverse transcriptase. This suggests potential applications in antiviral therapies (Saari et al., 1992).

5. Alzheimer's Therapy

- Research by Scott et al. (2011) into molecules designed for Alzheimer's therapy included derivatives of 3-hydroxy-4-pyridinone, indicating potential applications in neurodegenerative diseases. These compounds were assessed for their antioxidant activity, cytotoxicity, and ability to interfere with metal ion-induced amyloid peptide aggregation (Scott et al., 2011).

6. Analgesic Agents

- Aytemir et al. (1999) synthesized 2-methyl/ethyl-3-hydroxy-4(1H)-pyridinones, closely related to 1-(3-Aminopropyl)-6-methyl-2(1H)-pyridinone, and investigated their potential as analgesic and anti-inflammatory agents. The compounds showed higher analgesic activities than acetylsalicylic acid, indicating their potential in pain management (Aytemir et al., 1999).

Safety and Hazards

Mechanism of Action

Target of Action

A similar compound, 3-[1-(3-aminopropyl)-1h-indol-3-yl]-4-(1h-indol-3-yl)-1h-pyrrole-2,5-dione, is known to target the 3-phosphoinositide-dependent protein kinase 1 (pdk1) in humans . PDK1 plays a crucial role in the PI3K/Akt signaling pathway, which is involved in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

If it shares similarities with the aforementioned compound, it may interact with its target by binding to the active site of the enzyme, thereby influencing its activity . This interaction could lead to changes in the downstream signaling pathways.

Biochemical Pathways

If it acts on pdk1 like the similar compound, it could potentially influence the pi3k/akt signaling pathway . This pathway is crucial for many cellular processes, including cell survival, growth, proliferation, angiogenesis, and metabolism.

Pharmacokinetics

The similar compound is predicted to have high intestinal absorption and can cross the blood-brain barrier . These properties could potentially influence the bioavailability of the compound.

Result of Action

If it acts on pdk1 like the similar compound, it could potentially influence various cellular processes, including cell survival, growth, proliferation, angiogenesis, and metabolism .

Action Environment

For instance, the compound is air-sensitive , suggesting that its stability and efficacy could be affected by exposure to air.

properties

IUPAC Name |

1-(3-aminopropyl)-6-methylpyridin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-8-4-2-5-9(12)11(8)7-3-6-10;;/h2,4-5H,3,6-7,10H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKRWFTVHAGMNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=O)N1CCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopropyl)-6-methyl-2(1H)-pyridinone dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2406556.png)

![ethyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2406560.png)

![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)

![4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2406565.png)

![Methyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2406567.png)

![Ethyl 4''-ethoxy-3-(methylsulfonamido)-5'-oxo-2',3',4',5'-tetrahydro-[1,1':3',1''-terphenyl]-4'-carboxylate](/img/structure/B2406568.png)

![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2406570.png)

![2-methyl-4-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B2406573.png)

![4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B2406574.png)

![(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2406576.png)